molecular formula C9H7N3O3 B15205482 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-

1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-

Cat. No.: B15205482
M. Wt: 205.17 g/mol
InChI Key: NBRRZCYKAHXWBR-UHFFFAOYSA-N
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Description

. It is a derivative of triazole, a class of heterocyclic aromatic organic compounds, and is characterized by the presence of a phenol group attached to the triazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 4-hydroxybenzoic acid with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to yield the desired product.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a more efficient route involving the cyclization of 4-hydroxybenzohydrazide under acidic conditions. This method allows for higher yields and better purity of the final product.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The major product formed is the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding amine derivative.

  • Substitution: The phenol group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is similar to other triazole derivatives, such as 1H-1,2,4-triazole-3-thiol and 1H-1,2,4-triazole-3-carboxamide. it is unique in its phenol group, which imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c13-7-3-1-6(2-4-7)12-5-10-8(11-12)9(14)15/h1-5,13H,(H,14,15)

InChI Key

NBRRZCYKAHXWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)O

Origin of Product

United States

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